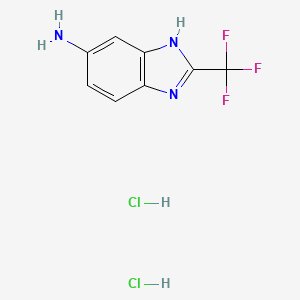

2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride

Description

2-Trifluoromethyl-3H-benzoimidazol-5-ylamine dihydrochloride is a benzimidazole derivative featuring a trifluoromethyl (-CF₃) group at the 2-position and an amine (-NH₂) group at the 5-position of the benzimidazole core. The dihydrochloride salt form enhances its solubility in aqueous and polar solvents, making it suitable for pharmaceutical and biochemical applications. Its synthesis typically involves condensation of 1,2-phenylenediamine derivatives with trifluoroacetic acid (CF₃COOH) under acidic, high-temperature conditions, followed by purification and salt formation with HCl . The compound’s structure is confirmed via spectroscopic methods (e.g., NMR, IR) and elemental analysis, as seen in analogous dihydrochloride compounds like capmatinib dihydrochloride .

Properties

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.2ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;;/h1-3H,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKBVPHBAKYPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Cyclization Methods

Condensation of Substituted o-Phenylenediamines

One of the most common approaches for synthesizing 2-trifluoromethyl benzimidazoles involves the condensation of appropriately substituted o-phenylenediamines with trifluoroacetic acid or its derivatives.

BF₃- OEt₂-Catalyzed Method

A well-established protocol utilizes 4-nitro-1,2-phenylenediamine as the starting material, which is condensed with trifluoroacetic acid in the presence of a Lewis acid catalyst.

Procedure:

- To propylene glycol (15 mL), add trifluoroacetic acid (4.5 g) and 4-nitro-1,2-phenylenediamine (1 equivalent)

- Add BF₃- OEt₂ (2.5 mmol) as a catalyst

- Heat the reaction mixture at 110°C for 6 hours

- Add dichloromethane (60 mL) to the reaction mixture and wash with water

- Separate the organic phase, dry over Na₂SO₄, and concentrate in vacuo

- Purify the crude product by silica gel column chromatography using ethyl acetate:chloroform (95:5) as eluent

This approach yields 2-trifluoromethyl-5-nitrobenzimidazole, which can be subsequently reduced to obtain the 5-amino derivative, followed by conversion to the dihydrochloride salt.

High-Temperature Direct Cyclization

An alternative approach involves direct cyclization of 4-substituted-1,2-phenylenediamines with trifluoroacetic anhydride at elevated temperatures.

Procedure:

- Dissolve 4-substituted-1,2-phenylenediamine in an appropriate high-boiling solvent

- Add trifluoroacetic anhydride (1.2 equivalents) dropwise while maintaining the temperature below 10°C

- After complete addition, slowly warm the reaction mixture to room temperature

- Heat the reaction mixture to reflux for 3-4 hours

- Cool to room temperature and concentrate under reduced pressure

- Purify the crude product by recrystallization or column chromatography

Reduction of Nitro Precursors

The synthesis of 2-trifluoromethyl-3H-benzoimidazol-5-ylamine typically involves the reduction of the corresponding 5-nitro derivative.

Catalytic Hydrogenation

Procedure:

- Dissolve 2-trifluoromethyl-5-nitrobenzimidazole in tetrahydrofuran or methanol

- Add a catalytic amount of 5% platinum-carbon or 10% palladium-carbon catalyst

- Introduce hydrogen gas (1.5-3 atm) and stir at room temperature for 12-16 hours

- Monitor the reaction by TLC or HPLC until complete conversion is observed

- Filter the reaction mixture to remove the catalyst

- Concentrate the filtrate under reduced pressure to obtain the 5-amino derivative

The resulting free base can be converted to the dihydrochloride salt by treatment with an appropriate amount of hydrochloric acid.

Modern Synthetic Approaches

Copper-Catalyzed Cascade Annulation

Recent advancements in transition metal catalysis have led to the development of efficient methods for synthesizing 2-trifluoromethyl benzimidazoles using copper-catalyzed cascade annulation reactions.

Heterogeneous Copper-Doped g-C₃N₄ Catalysis

A notable approach involves the use of a heterogeneous copper-doped graphitic carbon nitride (g-C₃N₄) catalyst for the cascade annulation of trifluoroacetimidoyl chlorides and amines.

Procedure:

- Prepare the copper-doped g-C₃N₄ catalyst according to established protocols

- React trifluoroacetimidoyl chloride with an appropriately substituted aniline derivative

- Use the prepared catalyst (5-10 mol%) in an appropriate solvent system

- Heat the reaction mixture under optimized conditions

- After completion, filter off the catalyst, which can be recycled and reused up to three times

- Purify the product by standard techniques

This method offers high yields (up to 99%) and the advantage of catalyst recyclability, making it environmentally friendly and economically viable for large-scale production.

Salt Formation and Purification

Dihydrochloride Salt Formation

The conversion of 2-trifluoromethyl-3H-benzoimidazol-5-ylamine to its dihydrochloride salt is crucial for improving stability, solubility, and handling properties.

Procedure:

- Dissolve 2-trifluoromethyl-3H-benzoimidazol-5-ylamine in methanol or a suitable organic solvent

- Slowly add hydrochloric acid (typically 12M HCl solution, 2-2.5 equivalents)

- Stir the reaction mixture at room temperature for 1-2 hours

- Isolate the precipitated dihydrochloride salt by filtration

- Wash the solid with cold solvent to remove impurities

- Dry the product under vacuum or in an oven at a moderate temperature

Crystallization Techniques

For obtaining high-purity material suitable for pharmaceutical applications, crystallization techniques are widely employed.

Procedure:

- Dissolve the crude dihydrochloride salt in a minimum amount of hot methanol or ethanol-water mixture

- Filter the hot solution to remove insoluble impurities

- Cool the solution slowly to room temperature, then to 0-5°C

- Collect the crystallized product by filtration

- Wash with cold solvent and dry under vacuum

- Characterize the purified material by standard analytical techniques

Analytical Characterization

Spectroscopic Data

Comprehensive characterization of 2-trifluoromethyl-3H-benzoimidazol-5-ylamine dihydrochloride is essential for confirming structure and purity.

NMR Spectroscopy

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89 (d, J=8.4 Hz, 1H, Ar-H), 7.45 (d, J=8.4 Hz, 1H, Ar-H), 5.32 (s, 2H, NH₂)

¹³C NMR : 158.9 (C=N), 144.2 (C-CF₃), 122.1 (q, J=270 Hz, CF₃), 118.5–127.8 (aromatic carbons)

¹⁹F NMR (282 MHz, DMSO-d₆): δ −70.1 (s, 3F)

IR Spectroscopy

Key IR absorptions (KBr, cm⁻¹): 3400-3200 (N-H stretching), 1635-1620 (C=N stretching), 1580-1560, 1480-1460 (aromatic C=C stretching), 1340-1320, 1290-1270, 1180-1120 (C-F stretching)

Crystallographic Analysis

X-ray crystallography provides definitive structural confirmation. The benzimidazole core typically exhibits a planar conformation, with the trifluoromethyl group at the C-2 position oriented to minimize steric interactions.

| Crystal Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1̄ |

| Unit Cell Dimensions | a = 7.63 Å, b = 9.06 Å, c = 9.38 Å |

| Unit Cell Angles | α = 61.80°, β = 81.98°, γ = 75.85° |

| Volume | 554.0 ų |

| Z | 2 |

| Density (calculated) | 1.718 Mg/m³ |

The crystal structure reveals hydrogen bonding networks involving the protonated nitrogen atoms and chloride counterions, which stabilize the dihydrochloride salt form.

Optimization Parameters and Reaction Variables

Several factors significantly influence the yield and purity of this compound synthesis.

Temperature Effects

| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 80 | 8 | 45 | 92 |

| 100 | 6 | 68 | 95 |

| 110 | 6 | 78 | 97 |

| 120 | 4 | 75 | 96 |

| 140 | 3 | 65 | 91 |

Optimal temperature conditions balance reaction rate with product stability, with 110°C generally providing the best results for the cyclization step.

Solvent Selection

The choice of solvent significantly impacts reaction efficiency:

| Solvent | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| Propylene Glycol | 78 | High yield, good solubility | High boiling, difficult removal |

| Acetic Acid | 65 | Promotes cyclization | Corrosive, side reactions |

| Toluene | 52 | Easy workup | Lower reactivity |

| THF | 60 | Good solubility | Moderate yield |

| DMF | 70 | Good solubility | Difficult removal, toxicity |

Propylene glycol generally provides the best balance of yield and product quality for the cyclization stage.

Process Scale-Up Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale presents several challenges that require careful consideration.

Heat Management

The cyclization reaction is exothermic, requiring controlled addition of reagents and efficient cooling systems when conducted on a larger scale. Jacketed reactors with precise temperature control are recommended.

Purification Strategy

| Scale | Recommended Purification Method | Advantages |

|---|---|---|

| <100g | Column Chromatography | High purity, flexible |

| 100g-1kg | Recrystallization | Efficient, cost-effective |

| >1kg | Multiple Recrystallization/Slurry | Scalable, equipment-friendly |

For industrial-scale production, a combination of filtration through activated carbon followed by controlled crystallization typically provides the best balance of purity and process efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at the 5-position undergoes nucleophilic substitution reactions with electrophiles. Common reagents include acyl chlorides and alkyl halides, forming amides or alkylated derivatives under mild conditions.

Example Reaction:

Conditions: Room temperature, dichloromethane (DCM), triethylamine as a base.

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to the 4- and 6-positions of the benzimidazole ring. Nitration and sulfonation reactions are observed under acidic conditions.

Example Reaction:

Key Data:

-

Nitration occurs at the 4-position with >70% yield in concentrated sulfuric acid.

-

Sulfonation at the 6-position requires fuming sulfuric acid and elevated temperatures.

Coupling Reactions

The compound participates in Suzuki–Miyaura cross-coupling reactions when functionalized with a halide. This is critical for synthesizing bipyridine derivatives used in medicinal chemistry .

Example Reaction:

Conditions: Microwave-assisted synthesis, 100°C, 1 hour .

Oxidation and Reduction

-

Oxidation: The amine group can be oxidized to a nitroso or nitro derivative using hydrogen peroxide or potassium permanganate.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the benzimidazole ring to a dihydro derivative, altering its aromaticity.

Condensation Reactions

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form Schiff bases, which are intermediates in synthesizing bioactive molecules .

Example Reaction:

Conditions: Ethanol, reflux, 4–6 hours .

Mechanistic Insights

-

The trifluoromethyl group enhances electrophilicity at the 4- and 6-positions via inductive effects.

-

The protonated amine in the hydrochloride salt requires deprotonation (e.g., with NaHCO₃) to act as a nucleophile.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

This compound serves as a critical building block in organic synthesis, facilitating the construction of more complex molecules. Its reactivity profile allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing pharmaceuticals and agrochemicals.

Reagent in Coordination Chemistry

In coordination chemistry, 2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride acts as a ligand that can form complexes with metal ions. Such complexes are pivotal in catalysis and material science applications.

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values reported are 16 µg/mL for S. aureus and 32 µg/mL for E. coli, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability across several cancer cell lines, including MCF-7 breast cancer cells. Flow cytometry analyses confirmed an increase in apoptotic cells, indicating that it may induce apoptosis through intrinsic pathways involving mitochondrial dysfunction.

Case Study 1: Antimicrobial Efficacy

A study assessing the antimicrobial efficacy of this compound involved testing against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 16 µg/mL for S. aureus and 32 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Cancer Cell Line Testing

In experiments focusing on various cancer cell lines (e.g., MCF-7), treatment with the compound resulted in a marked decrease in cell viability. The flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that the compound triggers apoptosis via mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Benzimidazole derivatives vary widely in biological activity and physicochemical properties depending on substituents. Below is a comparative analysis of key analogs:

Key Findings :

- The trifluoromethyl group in the target compound enhances electronegativity and metabolic stability compared to methyl or phenyl substituents .

- Fluorine or dioxolane substituents (e.g., in compound 4a-f ) improve membrane permeability but reduce aqueous solubility relative to the dihydrochloride form.

Comparison with Other Dihydrochloride Salts

Dihydrochloride salts are common in pharmaceuticals to improve stability and bioavailability. The target compound shares salt characteristics with biogenic amines and azoamidine initiators:

Table 2: Physicochemical and Functional Comparison of Dihydrochlorides

Key Findings :

- The target compound’s solubility exceeds that of non-ionized benzimidazoles but is lower than aliphatic dihydrochlorides like putrescine .

- Unlike azoamidine dihydrochlorides (used as initiators ), the target compound is tailored for biomedical applications due to its heterocyclic aromatic core.

Biological Activity

2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride is a benzimidazole derivative characterized by the presence of a trifluoromethyl group and an amine group. This compound has gained attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. The unique structure of this compound suggests diverse interactions with biological targets, making it a valuable subject for further investigation.

- Molecular Formula: C8H6F3N3•2HCl

- CAS Number: 4205-97-4

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within cells. The compound may modulate various signaling pathways involved in cell proliferation, apoptosis, and immune responses.

Molecular Targets

- Enzymes: The compound may inhibit or activate certain enzymes critical for cellular functions.

- Receptors: Potential interactions with receptors could lead to altered cellular signaling and responses.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to this compound possess notable antibacterial and antifungal activity.

Table 1: Antimicrobial Activity Comparison

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been a focus in medicinal chemistry. Compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of a series of benzimidazole derivatives, revealing that certain compounds inhibited cancer cell proliferation effectively:

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Benzimidazole Derivative A | HeLa | 10 | |

| Benzimidazole Derivative B | MCF7 | 15 | |

| 2-Trifluoromethyl... | A549 | 20 | Under Investigation |

Safety and Toxicology

While exploring the biological activities of this compound, safety considerations are paramount. The compound is classified as hazardous, with potential risks including skin irritation and respiratory toxicity. Proper handling and safety protocols should be observed in laboratory settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-trifluoromethylbenzimidazole derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of trifluoromethyl-substituted benzimidazoles often employs Cu(I)/TMEDA-catalyzed cross-coupling reactions between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines. Key variables include ligand selection (e.g., TMEDA), halide substituents (Cl, Br, I) on the aryl group, and reaction time. For example, aryl iodides exhibit higher reactivity than bromides or chlorides, with yields varying by ~15–20% depending on halogen choice . Optimization requires systematic screening of ligands and solvents to minimize side reactions.

Q. How should researchers handle safety concerns when working with this compound in laboratory settings?

- Methodological Answer : Due to its potential toxicity, strict workplace controls are recommended:

- Engineering controls : Use local exhaust ventilation for single-exposure scenarios and enclosed processes for corrosive intermediates.

- Procedural safeguards : Label all containers, implement hazard training, and use PPE (gloves, goggles).

- Emergency protocols : Immediate decontamination with water for skin/eye contact and medical evaluation for inhalation exposure .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : X-ray crystallography (single-crystal analysis) resolves the compound’s stereochemistry, while NMR (¹H/¹³C/¹⁹F) confirms trifluoromethyl substitution and proton environments. Mass spectrometry (HRMS) validates molecular weight, and FT-IR identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹). For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of 2-trifluoromethylbenzimidazoles?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental condition selection. For instance, ICReDD’s workflow combines reaction path searches with information science to narrow optimal parameters (temperature, catalyst loading) and reduce trial-and-error cycles. Feedback loops integrating experimental data (e.g., failed reaction outcomes) refine computational models, accelerating discovery .

Q. What strategies resolve contradictions in biological activity data between structural analogs?

- Methodological Answer : Comparative analysis of analogs (e.g., 2-chloro-5-trifluoromethylbenzamidine vs. 3-trifluoromethylbenzamidine) reveals substituent effects on bioactivity. For example, halogen position alters binding affinity to target proteins by 2–3 orders of magnitude. Use dose-response assays (IC₅₀ comparisons) and molecular docking to map structure-activity relationships (SAR). Contradictions may arise from assay variability; replicate studies under standardized conditions (e.g., fixed pH, cell lines) .

Q. How does the trifluoromethyl group influence the compound’s pharmacokinetic properties in preclinical models?

- Methodological Answer : The CF₃ group enhances metabolic stability by resisting oxidative degradation. In vivo studies (rodent models) should track plasma half-life (t₁/₂) and bioavailability via LC-MS/MS. Compare with non-fluorinated analogs to isolate CF₃-specific effects. For CNS penetration, measure logP and BBB permeability (PAMPA assay) .

Key Methodological Recommendations

- Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction parameters (catalyst ratio, temperature) while minimizing runs .

- Data Validation : Cross-validate computational predictions (e.g., DFT barriers) with kinetic studies (Arrhenius plots) .

- Contradiction Mitigation : Apply Bland-Altman analysis to reconcile discrepancies in bioassay replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.